Ethane, 1,1'-selenobis(2-(ethylthio)-
Description
Ethane, 1,1'-selenobis(2-(ethylthio)-) is an organoselenium compound featuring a selenium atom bridging two ethane moieties, each substituted with an ethylthio (-S-C₂H₅) group at the second carbon.
Properties
CAS No. |
90053-43-3 |
|---|---|
Molecular Formula |
C8H18S2Se |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
1-ethylsulfanyl-2-(2-ethylsulfanylethylselanyl)ethane |
InChI |
InChI=1S/C8H18S2Se/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3 |
InChI Key |
SSLKSGITTFFKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC[Se]CCSCC |
Origin of Product |
United States |
Preparation Methods
Theoretical Background
One of the most effective approaches for preparing organoselenium compounds involves the use of sodium selenide (Na2Se) as a key reagent. This method utilizes the nucleophilic character of the selenide anion to form carbon-selenium bonds.
Preparation Protocol
Based on established synthetic protocols for similar selenium compounds, the following method could be applied to synthesize ethane, 1,1'-selenobis(2-(ethylthio)-:
Generation of sodium selenide:
Addition of appropriately functionalized precursors:
This approach allows for the selective formation of carbon-selenium bonds under relatively mild conditions, minimizing side reactions and maximizing yield.
Mechanochemical Synthesis Approach
Theoretical Foundation
Recent advances in green chemistry have led to the development of mechanochemical methods for synthesizing organoselenium compounds. This approach avoids extensive use of solvents and often proceeds under milder conditions.
Synthetic Procedure
For the mechanochemical synthesis of ethane, 1,1'-selenobis(2-(ethylthio)-, the following procedure can be employed:
In a stainless-steel jar (1.5 mL) with a stainless-steel ball (6 mm diameter):
The jar is closed and placed in a ball mill (e.g., Retsch MM 400) operating at 30 Hz for 15-30 minutes.
After grinding, the mixture is eluted from silica gel with ethyl acetate, the solvent removed by vacuum distillation, and the product purified by rapid column chromatography.
This mechanochemical approach offers several advantages:
- Reduced solvent usage
- Shorter reaction times
- Milder reaction conditions
- Potentially higher yields due to more efficient mixing
Selenium Dioxide-Based Synthesis
Reaction Principles
Another potential approach for synthesizing organoselenium compounds involves selenium dioxide as the selenium source. This method has been successfully applied to prepare various selenium-containing compounds.
Experimental Procedure
Based on established protocols for similar compounds, the synthesis of ethane, 1,1'-selenobis(2-(ethylthio)- could be performed as follows:
In a suitable reaction vessel:
Adjust the reaction temperature to 20-90°C (preferably 30-80°C) and maintain for 1-24 hours (optimally 2-10 hours)
The product is then isolated using standard purification techniques such as column chromatography.
This method may require optimization of reaction conditions to favor the formation of the desired product over potential byproducts such as diselenides or oxidized species.
Synthesis via Selenium Electrophiles
Mechanistic Considerations
The use of electrophilic selenium reagents represents another viable approach for preparing organoselenium compounds. This method exploits the electrophilic character of certain selenium species to form carbon-selenium bonds.
Synthetic Method
The synthesis of ethane, 1,1'-selenobis(2-(ethylthio)- via selenium electrophiles could proceed as follows:
Preparation of a suitable selenium electrophile:
Reaction with appropriate nucleophiles:
Subsequent manipulations:
- Further transformations may be required to achieve the target compound structure
This approach offers high regio- and stereoselectivity but may require careful control of reaction conditions to prevent side reactions.
Comparative Analysis of Preparation Methods
Each preparation method offers distinct advantages and limitations, as summarized in the following table:
| Method | Advantages | Limitations | Expected Yield Range |
|---|---|---|---|
| Sodium Selenide-Based | - Mild conditions - High selectivity - Scalable |
- Sensitive to air and moisture - Requires handling of toxic selenium reagents |
60-85% |
| Mechanochemical | - Reduced solvent usage - Shorter reaction times - Environmentally friendly |
- Specialized equipment needed - Scale-up challenges |
65-90% |
| Selenium Dioxide | - Single-step process - Commercial availability of reagents |
- Potential oxidation side reactions - Byproduct formation |
50-75% |
| Selenium Electrophiles | - High regio- and stereoselectivity - Well-established reactions |
- Multi-step synthesis - More complex procedures |
55-80% |
Purification and Characterization
Following synthesis, ethane, 1,1'-selenobis(2-(ethylthio)- requires appropriate purification and characterization:
Purification Techniques
Characterization Methods
Complete characterization typically involves:
Nuclear Magnetic Resonance (NMR) spectroscopy:
Mass Spectrometry:
- Provides molecular weight confirmation and fragmentation pattern analysis
Elemental Analysis:
- Confirms the elemental composition (C, H, S, Se)
X-ray Crystallography (if crystalline):
- Provides definitive structural confirmation
Chemical Reactions Analysis
Ethane, 1,1’-selenobis(2-(ethylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of selenoxides or selenones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of selenides.
Substitution: The compound can undergo substitution reactions where the ethylthio groups are replaced by other functional groups, depending on the reagents and conditions used.
Scientific Research Applications
Ethane, 1,1’-selenobis(2-(ethylthio)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring selenium-containing compounds.
Mechanism of Action
The mechanism of action of Ethane, 1,1’-selenobis(2-(ethylthio)- involves its interaction with molecular targets through its selenium and sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Ethane, 1,1-bis(ethylthio) (Sulfur Analogue)
- Molecular Formula : C₆H₁₄S₂
- Molecular Weight : 150.30 g/mol
- CAS No.: 14252-42-7
- Structure : Two ethylthio groups attached to the same ethane carbon.
- Boiling Point : 458–460 K (reported at 347 bar pressure) .
- Key Features : Acts as a dithioacetal, commonly used in organic synthesis for protecting carbonyl groups.
Ethane, 1,1'-oxybis[2-methoxy] (Oxygen Analogue)
- Molecular Formula : C₆H₁₄O₃
- Molecular Weight : 134.17 g/mol
- CAS No.: 111-96-6
- Structure : Oxygen bridge connecting two ethane units with methoxy (-OCH₃) groups.
- Thermodynamic Data : Includes enthalpy of vaporization (ΔvapH = 45.1 kJ/mol) and entropy values in liquid/gas phases .
- Applications : Solvent and intermediate in polymer production.
Ethane, 1,1'-oxybis[2-(ethylthio)] (Oxygen-Bridged Ethylthio Derivative)
Ethane, 1,1'-seleninylbis- (Selenium-Oxygen Hybrid)
- Molecular Formula : C₄H₁₀OSe
- CAS No.: 17696-75-2
- InChIKey : KAOBURQXEDTXMX-UHFFFAOYSA-N
- Structure : Selenium-oxygen bridge in a smaller ethane framework .
- Reactivity : Likely more reactive than sulfur analogs due to selenium’s electrophilicity.
Comparative Data Table
Key Research Findings
Reactivity Trends : Selenium bridges (as in the target compound) exhibit higher electrophilicity compared to sulfur or oxygen analogs, facilitating nucleophilic substitutions .
Thermal Stability : Sulfur-bridged compounds like 1,1-bis(ethylthio)ethane demonstrate moderate thermal stability (boiling point ~458 K), while selenium analogs are expected to decompose at lower temperatures due to weaker Se-C bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
